Cas no 42452-55-1 (Ethanol,2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]-)

Ethanol,2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]- structure
42452-55-1 structure
Product Name:Ethanol,2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]-
CAS No:42452-55-1
MF:C12H14F3N3O5
MW:337.251873493195
CID:332430
PubChem ID:170654
Update Time:2025-04-19

Ethanol,2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]-
    • 2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol
    • 2-[2,6-dinitro-N-propyl-4-(trifluoromethyl)anilino]ethanol
    • Ethanol, 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)propylamino)-
    • Ethanol, 2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]propylamino]-
    • EINECS 255-831-3
    • DTXSID00884822
    • NS00057329
    • 42452-55-1
    • CHEMBL591293
    • 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)propylamino)ethanol
    • Inchi: 1S/C12H14F3N3O5/c1-2-3-16(4-5-19)11-9(17(20)21)6-8(12(13,14)15)7-10(11)18(22)23/h6-7,19H,2-5H2,1H3
    • InChI Key: BXCXWQRPMVCUKU-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(CCO)CCC)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 337.08855504g/mol
  • Monoisotopic Mass: 337.08855504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 115Ų
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